molecular formula C8H8O2 B044291 4-Methoxybenzaldehyde CAS No. 123-11-5

4-Methoxybenzaldehyde

Cat. No. B044291
CAS RN: 123-11-5
M. Wt: 136.15 g/mol
InChI Key: ZRSNZINYAWTAHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methoxybenzaldehyde can be achieved through various methods, highlighting its accessibility for research and industrial purposes. One approach involves the reaction of 4-hydroxybenzaldehyde with dimethyl sulfate in an anhydrous solvent, achieving a yield of over 98% under optimal conditions, including a solvent of DMF at a reaction temperature of 150℃ (L. Huan, 2011). Another method involves a base-catalyzed reaction leading to a series of 4,4′-(1,n-dioxaalkane)-bis(α-methoxyphenylacetic acids), showcasing the adaptability of synthesis techniques to produce complex derivatives (Jianjun Jiang & E. L. Compere, 1998).

Molecular Structure Analysis

Molecular structure analysis of 4-Methoxybenzaldehyde and its derivatives is crucial for understanding their chemical behavior. Spectroscopic techniques, including IR, NMR, and UV-vis spectroscopy, have been employed to investigate these molecules. A study on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin, employed density functional theory (DFT) to predict its vibrational frequencies, chemical shifts, and electronic properties, providing insights into the molecular structure and stability of such compounds (A. Abbas et al., 2016).

Chemical Reactions and Properties

4-Methoxybenzaldehyde participates in various chemical reactions due to its aldehyde functional group and the electron-donating methoxy substituent. Its ability to undergo condensation reactions has been utilized in synthesizing Schiff bases, which have applications ranging from fluorescence sensors to antibacterial agents. For instance, a Schiff base synthesized from 4-methoxybenzaldehyde and ethylenediamine showed significant fluorescence enhancement upon interaction with Ce3+, demonstrating its potential as a fluorescent sensor (D. Das et al., 2018).

Scientific Research Applications

  • Coordination Complex Studies : It is used in polarographic techniques to study coordination complexes and their substitution reactions. This is beneficial for calculating stability constants of complexes formed by direct combination of metal ions and ligands (Renu Saraswat & D. Saraswat, 2021).

  • Solid Phase Organic Synthesis : It serves as a linker in solid phase organic synthesis, yielding high-purity products in quantitative yields (E. Swayze, 1997).

  • Medicinal Properties : Derivatives like 4-hydroxy-3-methoxybenzaldehyde show potent anti-inflammatory and analgesic activities, which could benefit asthma patients (Young-Woon Jang, J. Lee, & Chang Jong Kim, 2010).

  • Peptide Synthesis : Used in backbone linker resins for the solid-phase synthesis of peptides, providing stability during cleavage of common protecting groups (W. Gu & R. Silverman, 2003).

  • Fragrance and Medicinal Applications : Methoxybenzaldehydes exhibit a refreshing fragrance and potential medicinal properties, important in the food, cosmetic, and pharmaceutical industries (A. Kundu & A. Mitra, 2016).

  • Electrochemical Synthesis : It can be synthesized electrochemically with high efficiency and no waste product, producing valuable chemicals (Rebecca S. Sherbo et al., 2018).

  • Electrophilic Substitution Studies : Used in regioselective removal and substitution under electron transfer conditions in aprotic solvents (U. Azzena et al., 1992).

  • Spectroscopic Studies : Derivatives like 4-hexyloxy-3-methoxybenzaldehyde are studied for their structure and spectroscopic properties (A. Abbas, H. Gökce, & S. Bahçelī, 2016).

  • Inhibitory Activity on Tyrosinase : It exhibits competitive inhibitory activity on Tyrosinase, important in controlling melamine production and brown coloring in foods (H. Ghalla et al., 2018).

  • Malignant Melanomas Treatment : 4-Hydroxyanisole, a derivative, is used in treating malignant melanomas (P. E. Buell & J. Girard, 1984).

  • Charge Transfer Studies : It's used for studying intramolecular charge transfer effects in various solvents, pH, and beta-cyclodextrin (N. Rajendiran & T. Balasubramanian, 2008).

  • Synthesis Optimization : Studies on its synthesis in anhydrous solvent show over 98% yield under optimal conditions (L. Huan, 2011).

  • Thermophysical Properties Study : Research on thermophysical properties of solid aldehydes, including 4-hydroxy-3-methoxybenzaldehyde, in a specific temperature range (M. Temprado, M. Roux, & J. Chickos, 2008).

  • Analytical Method Development : High-performance liquid chromatography and ultraviolet spectrophotometry are developed for studying newly synthesized derivatives (Sridevi Chigurupati et al., 2017).

  • Vibrational Dynamics Analysis : Insight into its vibrational dynamics in the solid state is gained through INS spectroscopy and periodic DFT calculations (P. Ribeiro-Claro et al., 2021).

  • Antimicrobial and Antiaflatoxigenic Activities : Its derived Schiff bases exhibit antiaflatoxigenic and antimicrobial activities (Nanishankar V. Harohally et al., 2017).

  • Crystal Structure Studies : Its crystal structures show various conformations and hydrogen-bonding patterns (L. Gomes et al., 2018).

  • Chemical Intermediate in Perfumery : Vanillin, a derivative, is a perfumery and chemical intermediate widely used in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

  • Flavor and Aroma Molecule : Vanillin is extensively used in foods, beverages, and medicine to mask unpleasant tastes (Saaya Minematsu & Xing-Zheng Wu, 2017).

properties

IUPAC Name

4-methoxybenzaldehyde
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InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3
Source PubChem
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InChI Key

ZRSNZINYAWTAHE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=O
Source PubChem
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID2026997
Record name 4-Methoxybenzaldehyde
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Molecular Weight

136.15 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline], Liquid, colourless to slightly yellow liquid with a Intensely sweet, floral odour
Record name Benzaldehyde, 4-methoxy-
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Boiling Point

255 °C, 248.00 to 249.00 °C. @ 760.00 mm Hg
Record name p-Anisaldehyde
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Flash Point

116 °C (241 °F) - closed cup
Record name p-Anisaldehyde
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Solubility

In water, 4.29X10+3 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene., Soluble in 5 volumes of 5% alcohol, 4.29 mg/mL at 25 °C, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1191 g/cu cm at 15 °C, 1.115-1.123
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Vapor Density

4.7 (Air = 1)
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Vapor Pressure

0.03 [mmHg], 3.29X10-2 mm Hg at 25 °C (extrapolated)
Record name p-Anisaldehyde
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Product Name

p-Anisaldehyde

Color/Form

Oily liquid, Colorless to pale yellow liquid

CAS RN

123-11-5, 50984-52-6
Record name 4-Methoxybenzaldehyde
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Melting Point

0 °C
Record name p-Anisaldehyde
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Record name 4-Methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

In a 100 ml reactor containing argon gas, 2.44 g of 1-methoxy-4-methylbenzene (CAS Registration No. 104-93-8) [20 mmol] is dissolved in 39 ml of acetonitrile, with the addition of 1.0 ml of dimethyl sulfoxide [14.1 mmol] at 70° C. To the solution, 65 mg of Cu(OAc)2, 30 mg of FeSO4.7 H2O and 10 ml of water are added. Next, while stirring forcefully, 11.0 g of Na2S2O8, dissolved in 30 ml of water, are then added drop by drop. The reaction is ended after 120 minutes.
Quantity
2.44 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
11 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
39 mL
Type
solvent
Reaction Step Four
Quantity
65 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

195 mg (1.60 mmol) of 4-methylanisole were reacted analogously to Example 1 in the presence of 24.3 mg (0.180 mmol) of 1-hydroxy-1H-benzotriazole. After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy. Yield 48% of 4-methoxybenzaldehyde (approx. 90%, based on conversion).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
24.3 mg
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

195 mg (1.60 mmol) of 4-methylanisole were reacted analogously to Example 1 in the presence of 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide. After a reaction time of 22 hours, the reaction solution was extracted with chloroform and examined by NMR spectroscopy and gas chromatography. Yield 61% of 4-methoxybenzaldehyde (approx. 90%, based on conversion).
Quantity
195 mg
Type
reactant
Reaction Step One
Quantity
32.1 mg
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

5 g (36.2 mmol) of anisyl alcohol, 3.0 g (36.6 mmol) of sodium acetate and 4.2 g (21.3 mmol) of dichlorodimethylhydantoin were suspended in 40 ml of methylene chloride in a 100 ml sulphonation flask. The suspension was cooled to 0° C. while stirring and treated with 10 mg (0.06 mmol) of TEMPO, whereupon the mixture was held at 0° C. for 16 hours. Thereafter, the reaction had finished without 4-chloro-anisole being formed in any amount worth mentioning. The white precipitate was filtered off and the filtrate was washed with sodium bicarbonate solution and with sodium chloride solution. Distillation of the crude product gave 4.49 g (91%) of anisaldehyde GC content: 88.8% (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mg
Type
catalyst
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxybenzaldehyde
Reactant of Route 2
4-Methoxybenzaldehyde
Reactant of Route 3
4-Methoxybenzaldehyde
Reactant of Route 4
4-Methoxybenzaldehyde
Reactant of Route 5
4-Methoxybenzaldehyde
Reactant of Route 6
4-Methoxybenzaldehyde

Citations

For This Compound
15,200
Citations
A Kannappan, R Durgadevi, R Srinivasan, RJL Lagoa… - Biofouling, 2020 - Taylor & Francis
… targeting bacterial adhesion, this study was intended to uncover the anti-biofilm potential of Hemidesmus indicus and its major constituent 2-hydroxy-4-methoxybenzaldehyde (HMB) …
Number of citations: 12 www.tandfonline.com
H Ghalla, N Issaoui, F Bardak, A Atac - Computational Materials Science, 2018 - Elsevier
… In this work, a structural and electronic properties of 4-methoxybenzaldehyde (4MBA) have been presented. The density functional theory (DFT) along with B3LYP hybrid functional is …
Number of citations: 64 www.sciencedirect.com
M Lewis, CL Barnes, BA Hathaway… - … Section C: Crystal …, 1999 - scripts.iucr.org
… , we are interested in the stereoelectronic and crystal-packing effects of fluorination on the azines shown, and in this report we describe the crystal structure of 4-methoxybenzaldehyde …
Number of citations: 20 scripts.iucr.org
EFSA Panel on Food Additives and Flavourings … - EFSA …, 2021 - Wiley Online Library
… A3 of the Procedure that 2-hydroxy-4-methoxybenzaldehyde is not of safety concern when used as a … Cumulative exposure estimates for 2-hydroxy-4-methoxybenzaldehyde and three …
Number of citations: 2 efsa.onlinelibrary.wiley.com
KW Mukonyi, IO Ndiege - Bulletin of the Chemical Society of Ethiopia, 2001 - ajol.info
… 2-Hydroxy-4-methoxybenzaldehyde and 3-hydroxy-4-methoxybenzaldehyde were isolated … 2-Hydroxy-4-methoxybenzaldehyde was shown to have taste modifying properties. The …
Number of citations: 37 www.ajol.info
NV Harohally, C Cherita, P Bhatt… - Journal of agricultural …, 2017 - ACS Publications
… -4-methoxybenzaldehyde, cinnamaldehyde, and other aldehydes. The Schiff base of 2-hydroxy-4-methoxybenzaldehyde displayed moderate antimicrobial and antiaflatoxigenic activity. …
Number of citations: 25 pubs.acs.org
GM Mahanga, TO Akenga, W Lwande… - Bulletin of the Chemical …, 2005 - ajol.info
… 2-Hydroxy-4-methoxybenzaldehyde (1) has been previously … activity of 2-hydroxy-4-methoxybenzaldehyde (1), 18 … solution of 2-benzyloxy-4methoxybenzaldehyde (2) added slowly with …
Number of citations: 10 www.ajol.info
V Rodrigues, A Kumar, KN Prabhu… - Applied Microbiology …, 2021 - Springer
Decalepis salicifolia (Bedd. ex. Hook.f.) Venter is a potential natural source of the vanillin isomer, 2-hydroxy-4-methoxybenzaldehyde (2H4MB), an aromatic compound. However, the …
Number of citations: 10 link.springer.com
D Sircar, G Dey, A Mitra - Chromatographia, 2007 - Springer
… -4-methoxybenzaldehyde is … -4-methoxybenzaldehyde has also been detected in another Asclepiadaceous plant, Decalepis hamiltonii [5]. Recently, 2-hydroxy-4-methoxybenzaldehyde …
Number of citations: 39 link.springer.com
N Kus, A Sharma, I Reva, L Lapinski… - The Journal of Physical …, 2010 - ACS Publications
Two almost isoenergetic conformers of 4-methoxybenzaldehyde (p-anisaldehyde), O-trans and O-cis, are nearly equally populated in gas phase at room temperature. The existence of …
Number of citations: 26 pubs.acs.org

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